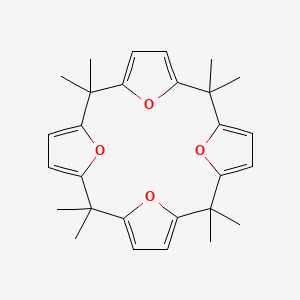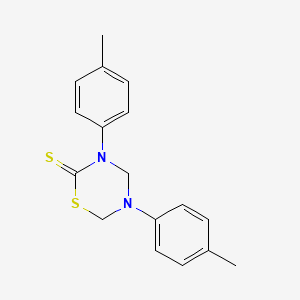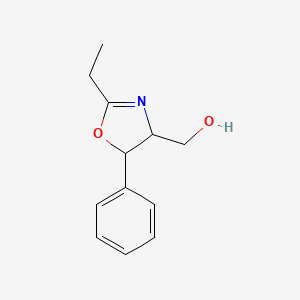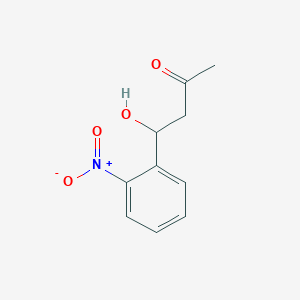
N-(3,4-Dichlorobenzylidene)-4-phenyl-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-Dichlorobenzylidene)-4-phenyl-1-piperazinamine is a chemical compound known for its unique structure and properties It is a Schiff base derivative, which means it is formed by the condensation of an amine with an aldehyde or ketone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorobenzylidene)-4-phenyl-1-piperazinamine typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and 4-phenyl-1-piperazine. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated and stirred for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
N-(3,4-Dichlorobenzylidene)-4-phenyl-1-piperazinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
N-(3,4-Dichlorobenzylidene)-4-phenyl-1-piperazinamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
作用機序
The mechanism of action of N-(3,4-Dichlorobenzylidene)-4-phenyl-1-piperazinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For instance, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with their metabolic processes .
類似化合物との比較
Similar Compounds
- N-(3,4-Dichlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine
- N-(2,4-Dichlorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
- N-(2,6-Dichlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine
Uniqueness
N-(3,4-Dichlorobenzylidene)-4-phenyl-1-piperazinamine is unique due to its specific substitution pattern on the benzylidene moiety, which imparts distinct chemical and biological properties. Its dichloro substitution enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various research applications .
特性
分子式 |
C17H17Cl2N3 |
|---|---|
分子量 |
334.2 g/mol |
IUPAC名 |
(E)-1-(3,4-dichlorophenyl)-N-(4-phenylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C17H17Cl2N3/c18-16-7-6-14(12-17(16)19)13-20-22-10-8-21(9-11-22)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2/b20-13+ |
InChIキー |
CJPIZAHTNFOETB-DEDYPNTBSA-N |
異性体SMILES |
C1CN(CCN1C2=CC=CC=C2)/N=C/C3=CC(=C(C=C3)Cl)Cl |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2)N=CC3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(4-Fluorobenzylidene)amino]phenol](/img/structure/B11959413.png)
![2-{[(3-Chloroanilino)carbonyl]oxy}propanoic acid](/img/structure/B11959422.png)

![N'-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11959429.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11959438.png)





